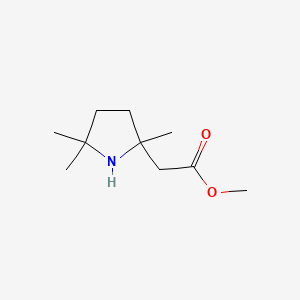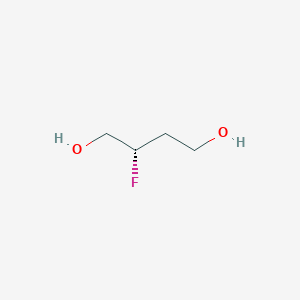
(2S)-2-fluorobutane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-fluorobutane-1,4-diol is an organic compound with the molecular formula C4H9FO2 This compound is a fluorinated diol, meaning it contains two hydroxyl groups (-OH) and one fluorine atom attached to a butane backbone The (2S) designation indicates the specific stereochemistry of the molecule, where the fluorine atom is attached to the second carbon in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-fluorobutane-1,4-diol can be achieved through several methods. One common approach involves the fluorination of butane-1,4-diol. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a fluorinated precursor, such as 2-fluorobut-2-ene-1,4-diol, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method allows for the selective reduction of the double bond while retaining the fluorine and hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-fluorobutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane, removing the hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include 2-fluorobutanal or 2-fluorobutanoic acid.
Reduction: The major product would be butane.
Substitution: Products depend on the nucleophile used, such as 2-azidobutane-1,4-diol or 2-cyanobutane-1,4-diol.
Scientific Research Applications
(2S)-2-fluorobutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to study the effects of fluorine substitution on biological molecules and their interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential candidate for drug development.
Industry: It can be used in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-fluorobutane-1,4-diol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its activity and selectivity. The hydroxyl groups can form hydrogen bonds with target molecules, affecting binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diol: A non-fluorinated analog with similar hydroxyl groups but lacking the fluorine atom.
2-fluorobutane: A fluorinated compound without hydroxyl groups.
2-chlorobutane-1,4-diol: A chlorinated analog with similar structure but different halogen substitution.
Uniqueness
(2S)-2-fluorobutane-1,4-diol is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability and alter its reactivity compared to non-fluorinated analogs. Additionally, the specific stereochemistry of the (2S) configuration can influence its interactions with chiral environments, making it valuable for stereoselective synthesis and applications.
Properties
Molecular Formula |
C4H9FO2 |
|---|---|
Molecular Weight |
108.11 g/mol |
IUPAC Name |
(2S)-2-fluorobutane-1,4-diol |
InChI |
InChI=1S/C4H9FO2/c5-4(3-7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1 |
InChI Key |
IBZHQYDVHLIBLL-BYPYZUCNSA-N |
Isomeric SMILES |
C(CO)[C@@H](CO)F |
Canonical SMILES |
C(CO)C(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-3-thiol](/img/structure/B13510012.png)
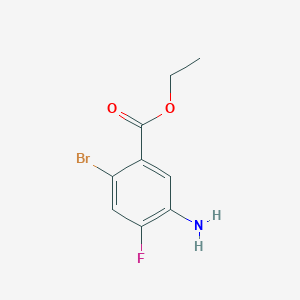

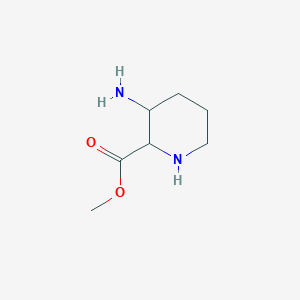
![Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13510044.png)
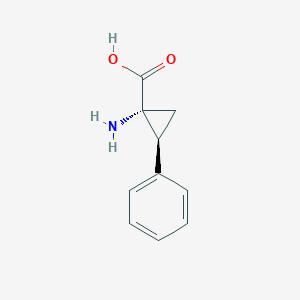
![N-[4-(Dimethylamino)benzoyl]glycine](/img/structure/B13510053.png)
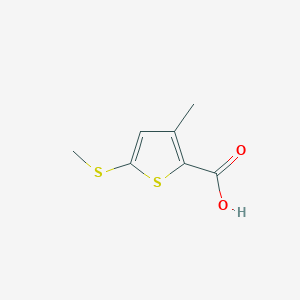
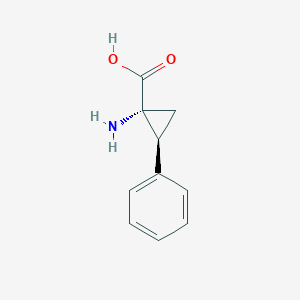
![3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13510068.png)
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13510072.png)


